1,3,5,7-Tetrazocane

Descripción general

Descripción

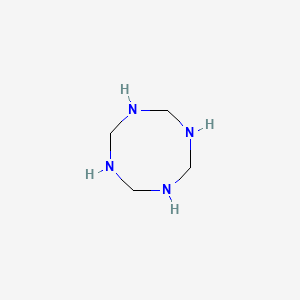

1,3,5,7-tetrazocane is a tetrazocane, a saturated organic heteromonocyclic parent and an azacycloalkane.

Aplicaciones Científicas De Investigación

Explosive Applications

High-Energy Explosives

1,3,5,7-Tetrazocane is renowned for its use in military-grade explosives. It exhibits high detonation velocity and thermal stability, making it suitable for various applications:

- Military Explosives : HMX is utilized in the formulation of plastic explosives and as a component in military munitions due to its high performance and relatively low sensitivity compared to other explosives like RDX (Research Department Explosive) .

- Rocket Propellants : HMX is incorporated into solid rocket propellants. Its high energy density allows for efficient propulsion systems in missiles and space vehicles .

Nanocomposite Development

Recent studies have focused on the development of nanocomposites involving HMX to enhance performance characteristics. For instance, 1,3,5,7-tetranitro-1,3,5,7-tetrazocane/glycidylazide polymer nanocomposites have been synthesized using supercritical methods. These composites exhibit improved thermolysis activity and lower impact sensitivity compared to traditional formulations .

Thermal Decomposition Studies

Understanding the thermal decomposition of this compound is critical for improving its safety and efficacy in applications:

- Thermal Stability Research : Investigations into the decomposition mechanisms of HMX reveal that it decomposes through the rupture of N–O and C–N bonds. Studies utilizing reactive force field simulations have shown that the presence of aluminum hydride (AlH₃) can significantly enhance the decomposition rate at lower temperatures .

- Kinetic Studies : The activation energy required for the thermal decomposition of HMX has been quantified through differential thermal analysis techniques. Results indicate that the presence of additives can alter these kinetic parameters favorably .

Environmental Remediation

Contaminated Soil Studies

The environmental impact of explosives like HMX has prompted research into remediation techniques:

- Bioremediation Approaches : Case studies have demonstrated that constructed wetlands can effectively remove contaminants associated with explosives from soil. This includes the degradation of nitro compounds related to HMX .

- Photolysis and Chemical Treatments : Photolytic processes have been studied for their ability to degrade HMX and other nitro compounds in contaminated environments. These studies highlight the potential for using sunlight-driven reactions to mitigate explosive residues in soil and groundwater .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Military Explosives | High detonation velocity; low sensitivity compared to RDX; used in plastic explosives |

| Rocket Propellants | High energy density; essential for missile and space vehicle propulsion |

| Nanocomposite Research | Enhanced thermolysis activity and lower impact sensitivity through new composite formulations |

| Thermal Decomposition | Decomposition pathways identified; influenced by additives like aluminum hydride |

| Environmental Remediation | Effective removal of explosive residues via bioremediation; potential for photolytic degradation |

Propiedades

Número CAS |

6054-74-6 |

|---|---|

Fórmula molecular |

C4H12N4 |

Peso molecular |

116.17 g/mol |

Nombre IUPAC |

1,3,5,7-tetrazocane |

InChI |

InChI=1S/C4H12N4/c1-5-2-7-4-8-3-6-1/h5-8H,1-4H2 |

Clave InChI |

ZNXALBRTUNJVIH-UHFFFAOYSA-N |

SMILES |

C1NCNCNCN1 |

SMILES canónico |

C1NCNCNCN1 |

Key on ui other cas no. |

6054-74-6 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.